molecular formula C17H20ClN3O3S B4580879 2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide

Cat. No.: B4580879
M. Wt: 381.9 g/mol
InChI Key: XIVYOUINCZJEQO-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a pyrimidinyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This is followed by the reaction with an appropriate alkylating agent to form 2-(4-chloro-2-methylphenoxy)ethanol.

    Formation of the Pyrimidinyl Intermediate: The next step involves the synthesis of 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol, which is achieved through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium methylthiolate.

    Coupling Reaction: The final step involves the coupling of the phenoxy and pyrimidinyl intermediates through an acetamide linkage. This is typically achieved by reacting 2-(4-chloro-2-methylphenoxy)ethanol with 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol in the presence of an appropriate coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidinyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • N-(4-Chlorophenyl)-1,2-phenylenediamine

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide is unique due to its combination of a chlorinated phenoxy group and a methylsulfanyl-substituted pyrimidinyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-11-8-13(18)4-5-14(11)24-10-15(22)19-6-7-23-16-9-12(2)20-17(21-16)25-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVYOUINCZJEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OCCNC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide
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2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)acetamide

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